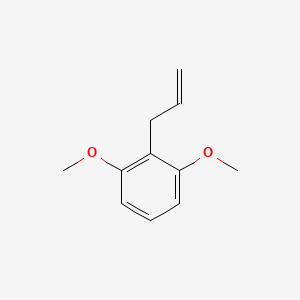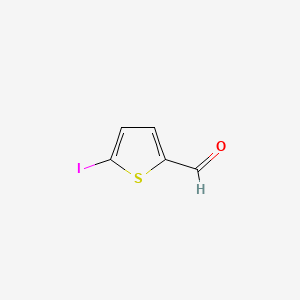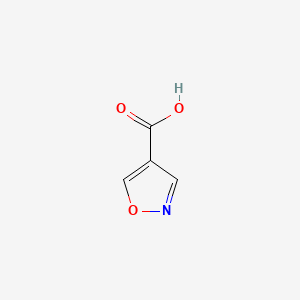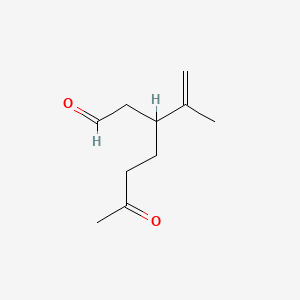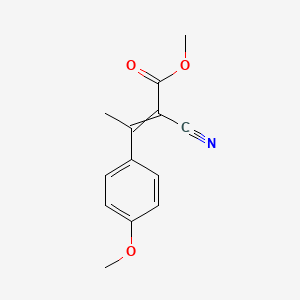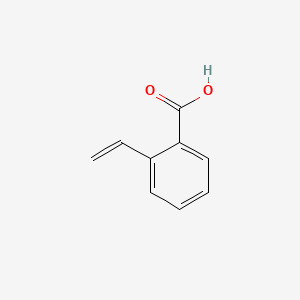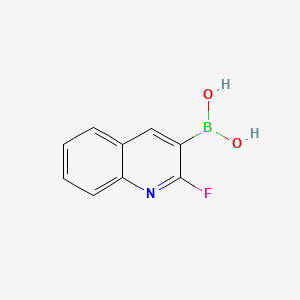
2-Fluoroquinoline-3-boronic acid
Overview
Description
2-Fluoroquinoline-3-boronic acid is a compound that combines the structural motifs of fluoroquinoline and boronic acid. The fluoroquinoline moiety is a fluorinated heterocyclic compound that is often found in pharmaceuticals, particularly as a core structure in certain antibiotics. The boronic acid group is a versatile functional group that forms reversible covalent bonds with diols and is widely used in organic synthesis, including Suzuki coupling reactions .
Synthesis Analysis
The synthesis of related boronic acid compounds often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline using this method . Additionally, the synthesis of 3-borono-5-fluorobenzoic acid, which shares some structural similarities with 2-fluoroquinoline-3-boronic acid, was achieved through a two-step reaction involving an organic lithium reagent and subsequent oxidation .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be significantly influenced by the presence of fluorine atoms. For instance, the solid-state and solution structural properties of fluorinated phenylenediboronic acids were investigated, revealing that fluorination improves the stability of cyclic semianhydrides . X-ray crystallography is often employed to determine the structure of such compounds, as seen in the synthesis of 4-amino-3-fluorophenylboronic acid .
Chemical Reactions Analysis
Boronic acids are known for their role in various chemical reactions. They are essential in Suzuki cross-coupling reactions, which are used to synthesize biaryl compounds . The presence of fluorine can affect the reactivity and selectivity of these reactions. For example, the halodeboronation of aryl boronic acids has been studied, demonstrating the transformation of aryl boronic acids into aryl halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be altered by the introduction of fluorine atoms. Fluorination has been shown to affect the acidity, as indicated by the strong intermolecular hydrogen bonding in tetrafluoro-1,2-phenylenediboronic acid . The luminescent properties of fluorinated organoboron compounds have also been studied, with fluorination leading to changes in photoluminescence behavior . Additionally, the electronic properties of boron complexes with quinoline derivatives have been explored, revealing that such complexes can be highly emissive in the solid state .
Scientific Research Applications
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 2-Fluoroquinoline-3-boronic acid, are increasingly used in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
-
Fluorescent Sensors
- Field : Biochemistry
- Application Summary : Boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances . This is based on the principle that boronic acid forms a reversible five- or six-membered cyclic boronic esters with cis-1,2- or 1,3-diols .
- Methods of Application : The fabrication of boronic acid fluorescent sensor extends from single ions to complex and changeable proteins .
- Results : The dynamic changes made by these combinations can be detected by monitoring the environment .
-
Preparation of Pyrazolopyrimidinamine Derivatives
- Field : Organic Chemistry
- Application Summary : 2-Fluoroquinoline-3-boronic acid can be used as a reactant for the preparation of pyrazolopyrimidinamine derivatives .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Safety And Hazards
2-Fluoroquinoline-3-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
The use of boronic acids, including 2-Fluoroquinoline-3-boronic acid, in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .
properties
IUPAC Name |
(2-fluoroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUJOURLTDSVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382549 | |
| Record name | 2-Fluoroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroquinoline-3-boronic acid | |
CAS RN |
745784-10-5 | |
| Record name | 2-Fluoroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






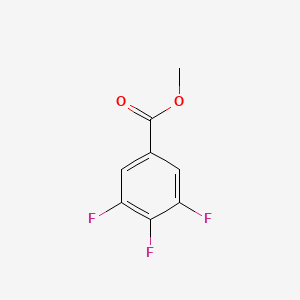
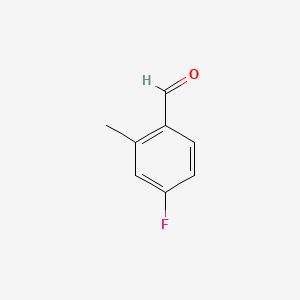
![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

